molecular formula C6H7ClN2O B1301101 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride CAS No. 55458-67-8

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B1301101
CAS RN: 55458-67-8
M. Wt: 158.58 g/mol
InChI Key: ZIAPGUFDEJWQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that is part of the pyrazole family, which are heterocyclic aromatic organic compounds. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. The specific compound of interest, although not directly studied in the provided papers, is related to various pyrazole derivatives that have been synthesized and analyzed for their chemical and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with acid chloride is reported to yield good results . Another method involves a one-pot synthesis of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides from cyclocondensation of certain trifluoro-3-alken-2-ones with 1-2-dimethyl hydrazine . Similarly, 5-trichloromethyl-1,2-dimethyl-1H-pyrazolium chlorides can be synthesized from 4-alkoxy-1,1,1-trichloro-3-alken-2-ones using a one-pot method . These methods indicate that various substituents can be introduced to the pyrazole core, including the carbonyl chloride group at position 5, which is of interest in this analysis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a 3,5-dimethyl-1H-pyrazolide derivative was determined using single-crystal XRD data, revealing discrete acentric molecules and specific unit cell parameters . This suggests that similar structural analysis could be applied to 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to determine its precise molecular geometry.

Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions. The functionalization reactions of pyrazole carboxylic acid and acid chloride with 2,3-diaminopyridine have been studied, leading to the formation of different products depending on the reaction conditions . Additionally, pyrazoles can be synthesized through a three-component synthesis involving acyl chlorides, terminal alkynes, and hydrazines, which results in highly fluorescent pyrazoles . These reactions demonstrate the versatility of pyrazole compounds and their potential for further functionalization, including the introduction of a carbonyl chloride group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be fine-tuned by modifying their structure. For instance, the electronic properties of fluorescent pyrazoles can be investigated through UV/Vis and fluorescence spectroscopy, as well as computational methods like DFT and ZINDO CI, allowing for the adjustment of absorption and emission properties . NMR spectroscopy can be used to describe the chemical shifts of various pyrazole derivatives, providing insights into their electronic environments . These techniques could be applied to 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride to understand its properties better.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a versatile compound in the synthesis of various heterocyclic compounds. It has been utilized in the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds exhibit various biological activities and are used extensively as synthons in organic synthesis. For example, pyrazolo[3,4-d]pyridazines have demonstrated antimicrobial, anti-inflammatory, and analgesic activities, while several oximes show potential as hyperglycemic, anti-neoplastic, anti-inflammatory, anti-leishmanial, and VEGFR-2 kinase inhibitors (Zaki, Sayed, & Elroby, 2016).

Anticancer Activity

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride derivatives have been explored for their anticancer properties. For instance, some new heterocyclic compounds based on this chemical structure have been synthesized and evaluated for their anticancer activity, showing promising results (Metwally, Abdelrazek, & Eldaly, 2016).

properties

IUPAC Name

2,5-dimethylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAPGUFDEJWQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371257
Record name 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

CAS RN

55458-67-8
Record name 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-2H-pyrazole-3-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (1.04 ml, 14.4 mmol) is added to a stirred solution of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (0.5 g, 3.6 mmol) and dimethylformamide (3 drops). The reaction is stirred for 2 hours at room temperature and then for 2 hours at 80° C. The reaction is concentrated. The residue is dissolved in dichloromethane and then the solvent is evaporated to yield 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride.
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 4
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 5
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 6
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Citations

For This Compound
5
Citations
N Miyamoto, N Sakai, T Hirayama, K Miwa… - Bioorganic & medicinal …, 2013 - Elsevier
Vascular endothelial growth factor (VEGF) plays important roles in tumor angiogenesis, and the inhibition of its signaling pathway is considered an effective therapeutic option for the …
Number of citations: 71 www.sciencedirect.com
Y Oguro, DR Cary, N Miyamoto, M Tawada… - Bioorganic & medicinal …, 2013 - Elsevier
For the purpose of discovering novel type-II inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) kinase, we designed and synthesized 5,6-fused heterocyclic …
Number of citations: 49 www.sciencedirect.com
K Ishimoto, Y Sawai, N Fukuda, T Nagata, T Ikemoto - Tetrahedron, 2013 - Elsevier
A convergent and streamlined synthesis of selective vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors has been achieved using a synthetic strategy based on an …
Number of citations: 8 www.sciencedirect.com
A Ishida, Y Okabe, T Matsushita, T Sekiguchi… - Bioorganic & Medicinal …, 2021 - Elsevier
Somatostatin receptors are members of G-protein coupled receptor superfamily. Receptors can be classified into five subtypes, SSTR1 to 5. The highly potent and orally active SSTR2 …
Number of citations: 1 www.sciencedirect.com
MJ Thompson, H Adams, B Chen - The Journal of Organic …, 2009 - ACS Publications
A highly versatile route to oxazole-5-amides is presented. Conversion of readily accessible oxazole-5-trifluoroacetamides into their Boc-protected 5-aminooxazole derivatives provides …
Number of citations: 33 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.